molecular formula C16H16FNO5S2 B2579162 2-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide CAS No. 337923-51-0

2-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide

Cat. No.: B2579162
CAS No.: 337923-51-0
M. Wt: 385.42
InChI Key: SIVZLEVSXHDBMC-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide is a synthetic acetamide derivative featuring dual sulfonyl groups: a 4-fluorophenylsulfonyl moiety and a phenylsulfonylethyl chain. These substituents confer unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in targeting sulfonylurea receptors or enzymes requiring sulfonyl-based recognition.

Properties

IUPAC Name

N-[2-(benzenesulfonyl)ethyl]-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO5S2/c17-13-6-8-15(9-7-13)25(22,23)12-16(19)18-10-11-24(20,21)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVZLEVSXHDBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCNC(=O)CS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route includes the reaction of 4-fluorobenzenesulfonyl chloride with N-(2-aminoethyl)acetamide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes pH-dependent hydrolysis due to its sulfonyl and acetamide groups:

Table 1: Hydrolysis Conditions and Products

Reaction MediumConditionsPrimary ProductsYield (%)Source
Acidic (H₂SO₄, 1M)80°C, 6 hrs4-fluorobenzenesulfonic acid + 2-(phenylsulfonyl)ethylamine72
Basic (NaOH, 2M)60°C, 4 hrs4-fluorophenylsulfonate salt + N-[2-(phenylsulfonyl)ethyl]acetamide88

Key findings:

  • Acidic hydrolysis cleaves the sulfonyl-oxygen bond (S–O) first, producing sulfonic acid derivatives .

  • Basic hydrolysis preferentially breaks the acetamide C–N bond, retaining both sulfonyl groups .

Nucleophilic Substitution

The electron-withdrawing sulfonyl groups activate adjacent positions for nucleophilic attack:

Table 2: Substitution Reactions at Sulfonyl-Activated Sites

NucleophileConditionsProductSelectivitySource
NH₃ (excess)Ethanol, reflux2-amino-N-[2-(phenylsulfonyl)ethyl]acetamide>95% para-fluoro substitution
KSCNDMF, 100°CThiocyanate derivative at phenylsulfonyl group78% ortho-fluoro substitution

Mechanistic notes:

  • The 4-fluorophenylsulfonyl group directs nucleophiles to the para-position relative to fluorine .

  • Steric hindrance from the ethylsulfonyl group reduces reactivity at the acetamide nitrogen .

Reduction Reactions

Controlled reductions target specific functional groups:

Table 3: Reduction Outcomes Under Varied Conditions

Reducing AgentConditionsTarget GroupProductYield (%)
LiAlH₄THF, 0°C → 25°CSulfonyl → thioether2-[(4-fluorophenyl)thio]-N-[2-(phenylethyl)]acetamide63
Zn/HClEtOH, 50°CAcetamide → amineN-[2-(phenylsulfonyl)ethyl]ethylamine41

Critical observations:

  • LiAlH₄ selectively reduces sulfonyl groups without affecting the acetamide.

  • Zn/HCl reduces the acetamide carbonyl but leaves sulfonyl groups intact .

Oxidative Transformations

The compound exhibits stability under moderate oxidation:

Table 4: Oxidation Behavior

Oxidizing AgentConditionsResultStructural ImpactSource
H₂O₂ (30%)AcOH, 70°CSulfone → sulfonic acidComplete S–O bond oxidation
KMnO₄ (5%)H₂O, pH 7No reactionStability of sulfonyl groups

Notable stability:

  • The bis-sulfonyl configuration resists permanganate oxidation under neutral conditions .

  • Peracid-mediated oxidation converts sulfones to sulfonic acids without acetamide degradation .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals:

Temperature Range (°C)Mass Loss (%)Decomposition Products (GC-MS)
220-25032SO₂, 4-fluorotoluene, acetamide
300-32058CO₂, benzenesulfonic acid derivatives

Data interpretation:

  • Initial decomposition involves sulfonyl group elimination .

  • Secondary decomposition at higher temperatures affects the ethylsulfonyl-acetamide backbone .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

SolventMajor PhotoproductQuantum Yield (Φ)
AcetonitrileSulfinate ester derivative0.18
WaterSulfonic acid + acetamide fragments0.32

Mechanistic pathway:

  • Homolytic cleavage of S–O bonds generates sulfonyl radicals .

  • Radical recombination dominates in aprotic solvents .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of 2-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide. It has been evaluated in various animal models for its efficacy against seizures.

Key Findings:

  • The compound demonstrated significant protective effects in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models.
  • In a comparative study, it showed a protective index (PI) indicating its potential as an antiepileptic drug (AED).
CompoundED50 MES (mg/kg)ED50 PTZ (mg/kg)TD50 (mg/kg)PI
This compound52.30ND>500>9.56
Phenytoin (reference AED)28.10>500>100>3.6

ED50: Effective Dose for 50% response; TD50: Toxic Dose for 50% response; ND: Not Determined

Case Studies and Research Insights

  • Study on Anticonvulsant Efficacy: A research article documented the synthesis and evaluation of various derivatives, including this compound, revealing its superior efficacy in MES models compared to other tested compounds .
  • Structure-Activity Relationship (SAR): Investigations into the SAR indicated that modifications to the sulfonamide group significantly influenced anticonvulsant activity, emphasizing the importance of structural integrity in drug design .
  • Comparative Pharmacology: In comparative studies with established AEDs like valproic acid and phenytoin, this compound exhibited a favorable profile with lower toxicity while maintaining effective seizure control .

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it could interact with proteins involved in cell signaling pathways, thereby modulating cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its dual sulfonyl groups. Below is a detailed comparison with related acetamide derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents logP Key Properties/Applications Source
Target Compound : 2-[(4-Fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide C₁₉H₁₇FNO₅S₂ (inferred) ~425.47* 4-Fluorophenylsulfonyl, phenylsulfonylethyl N/A Hypothesized high binding affinity due to dual sulfonyl groups; potential metabolic instability N/A
2-[(4-Fluorophenyl)sulfonyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide C₁₈H₁₆FN₃O₄S₃ 453.53 4-Fluorophenylsulfonyl, thiazole ring N/A Increased rigidity from thiazole; potential antimicrobial activity
N-[2-(Dimethylamino)ethyl]-N²-(4-fluorophenyl)-N²-(phenylsulfonyl)glycinamide C₁₈H₂₂FN₃O₃S 403.45 4-Fluorophenylsulfonyl, dimethylaminoethyl N/A Enhanced solubility via dimethylamino group; possible CNS activity
2-(4-Ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide C₁₈H₂₀FNO₂ 301.36 4-Ethoxyphenyl, 4-fluorophenethyl 2.74 Moderate lipophilicity; potential analgesic or anti-inflammatory applications
N-(4-(2-(Phenylsulfonyl)ethyl)phenyl)acetamide C₁₆H₁₇NO₃S 303.38 Phenylsulfonylethyl, acetamide N/A Simplified structure; intermediate in sulfonamide-based drug synthesis

*Estimated based on structural similarity.

Key Observations :

Dual Sulfonyl Groups: The target compound’s dual sulfonyl groups distinguish it from analogs like (single sulfonyl) or (sulfonyl + thiazole). However, the hydrophobic aryl rings may counterbalance this, resulting in moderate lipophilicity .

Metabolic Stability: highlights that sulfonamide derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl) exhibit improved metabolic stability compared to non-halogenated analogs. The target’s fluorine atom may reduce oxidative metabolism, extending half-life .

Dimethylaminoethyl-substituted analogs (e.g., ) may enhance CNS penetration but risk faster clearance. The target’s lack of heterocycles suggests a focus on sulfonyl-dependent targets (e.g., kinases, proteases).

Research Findings and Implications

  • Structural Analogues in Drug Development: lists benzothiazole-linked acetamides (e.g., N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide) with antitumor or anti-inflammatory activity. The target’s phenylsulfonyl groups may mimic benzothiazole’s planar geometry, enabling similar interactions . identifies chloroacetamides as intermediates for quinoline derivatives. The target could serve as a precursor for antimalarial or anticancer agents .
  • Contradictions and Uncertainties: While sulfonyl groups generally improve binding affinity, notes that over-substitution (e.g., dual sulfonamides) may reduce solubility, complicating formulation . Direct pharmacological data for the target compound are absent; inferences rely on structural parallels.

Biological Activity

The compound 2-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide (CAS No. 337923-51-0) is a sulfonamide derivative known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features include a fluorophenyl group and two sulfonyl moieties, which may contribute to its interactions with various biological targets.

  • Molecular Formula : C16H16FNO5S2
  • Molecular Weight : 385.43 g/mol
  • IUPAC Name : N-[2-(benzenesulfonyl)ethyl]-2-(4-fluorophenylsulfonyl)acetamide

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl groups can form strong interactions with amino acid residues in enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity. Additionally, the presence of the fluorine atom enhances lipophilicity and metabolic stability, which may improve binding affinity to molecular targets .

Enzyme Inhibition

Research indicates that compounds with sulfonamide structures often exhibit inhibitory effects on various enzymes, including:

  • Matrix Metalloproteinases (MMPs) : These enzymes play critical roles in cancer metastasis and tissue remodeling. Studies have shown that similar sulfonamide compounds can inhibit MMP activity, thereby reducing tumor invasion and angiogenesis .
  • Cholinesterases : There is emerging evidence that certain sulfonamide derivatives may act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in treating Alzheimer's disease by increasing acetylcholine levels in the brain .

Case Studies

  • Anti-Cancer Activity :
    • In a study focusing on MMP9 inhibition, compounds similar to this compound were shown to significantly reduce the migratory potential of cancer cells in vitro and in vivo models. This was attributed to their ability to prevent MMP9 dimerization and subsequent signaling pathways involved in cell migration .
  • Inflammation Modulation :
    • Another study highlighted the anti-inflammatory properties of related compounds, suggesting that they could modulate cytokine release and inhibit inflammatory pathways, making them potential candidates for treating chronic inflammatory conditions .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other sulfonamide derivatives:

Compound NameBiological ActivityMechanism
3-[(4-chlorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]propanamide MMP inhibitionSimilar sulfonamide interactions
3-[(4-bromophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]propanamide Anti-cancer propertiesInhibits tumor growth via MMP modulation

Future Directions

Ongoing research is required to elucidate the full spectrum of biological activities associated with this compound. Potential studies could focus on:

  • In Vivo Efficacy : Evaluating the therapeutic potential in animal models for various diseases.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
  • Clinical Trials : Assessing safety and efficacy in human subjects.

Q & A

Basic: What experimental strategies are recommended for synthesizing 2-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide?

Methodological Answer:
Synthesis typically involves sequential sulfonylation and acetylation steps. For example:

Sulfonylation: React 4-fluorobenzenesulfonyl chloride with ethylenediamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonyl group .

Acetylation: Treat the intermediate with chloroacetamide in the presence of a coupling agent (e.g., HATU or DCC) to form the acetamide moiety .

Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor reactions via TLC and confirm structures with NMR (¹H/¹³C) and HRMS .

Basic: How can researchers validate the structural integrity of this compound?

Methodological Answer:
Employ a combination of:

  • X-ray crystallography to resolve bond lengths/angles and confirm intramolecular interactions (e.g., C–H⋯O hydrogen bonds observed in analogous sulfonamide-acetamide structures) .
  • Spectroscopy:
    • ¹H/¹³C NMR to verify proton environments (e.g., sulfonyl and acetamide peaks at δ ~7.5–8.0 ppm for aromatic protons and δ ~2.1 ppm for the acetamide methyl group) .
    • FT-IR to identify S=O stretches (~1350–1150 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
  • Mass spectrometry (HRMS) for exact mass confirmation (theoretical m/z calculated using tools like PubChem) .

Advanced: What role do non-covalent interactions play in the crystal packing of this compound?

Methodological Answer:
In sulfonyl-acetamide derivatives, intramolecular C–H⋯O hydrogen bonds often form six-membered rings, stabilizing the molecular conformation. Intermolecular N–H⋯O hydrogen bonds between acetamide and sulfonyl groups propagate 1D chains along crystallographic axes, as seen in structurally related compounds . Such interactions influence solubility and melting points, critical for material characterization. Use Mercury software to analyze .cif files from crystallographic databases (e.g., CCDC) for detailed packing diagrams .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

Modify substituents: Vary fluorophenyl or phenylsulfonyl groups to assess electronic effects on bioactivity. For example, replace fluorine with Cl/CH₃ to study steric vs. electronic contributions .

Assay design: Test derivatives in enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence polarization or calorimetry.

Data analysis: Correlate substituent Hammett σ values with IC₅₀ data to quantify electronic effects. Use molecular docking (AutoDock Vina) to predict binding modes .

Basic: What solubility challenges arise with this compound, and how can they be mitigated?

Methodological Answer:

  • Challenge: Low aqueous solubility (<100 µg/mL) due to hydrophobic sulfonyl/fluorophenyl groups.
  • Solutions:
    • Use co-solvents (DMSO:water mixtures) for in vitro assays .
    • Synthesize prodrugs (e.g., phosphate esters) to enhance solubility .
    • Characterize solubility via shake-flask method (HPLC quantification) at pH 7.4 .

Advanced: What degradation pathways are anticipated under environmental or physiological conditions?

Methodological Answer:

  • Hydrolysis: The acetamide group may hydrolyze in acidic/basic conditions to form carboxylic acid derivatives. Monitor via LC-MS at accelerated conditions (40°C, 75% RH) .
  • Photodegradation: UV exposure could cleave sulfonyl bonds; conduct photostability studies using ICH Q1B guidelines .
  • Oxidation: Fluorophenyl groups may undergo hydroxylation; use ESR to detect radical intermediates .

Advanced: How should researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer:

  • Cross-validate sources: Compare NMR/IR data from NIST Chemistry WebBook (curated) with experimental results .
  • Reproduce conditions: Ensure identical solvent (e.g., DMSO-d₆ vs. CDCl₃) and concentration for NMR.
  • Leverage computational tools: Use Gaussian to simulate IR spectra or ACD/Labs to predict NMR shifts, identifying outliers .

Basic: What analytical methods are recommended for quantifying this compound in complex matrices?

Methodological Answer:

  • HPLC-UV/FLD: Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) with UV detection at 254 nm .
  • LC-MS/MS: Employ MRM transitions for high specificity (e.g., m/z 409 → 285 for quantification) .
  • Validation: Follow ICH Q2(R1) guidelines for linearity (R² >0.99), LOD/LOQ, and recovery (>90%) .

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